3-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde
Description
Chemical Structure: This compound features a benzaldehyde core substituted with a chlorine atom at the 3-position and a pinacol boronate ester (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) at the 4-position (Figure 1). Its molecular formula is C₁₃H₁₄BClO₃, with a molecular weight of 266.52 g/mol .
CAS Number: 1352657-25-0 .
Applications: Primarily used in Suzuki-Miyaura cross-coupling reactions to synthesize biaryl or heteroaryl aldehydes, which are intermediates in pharmaceuticals and materials science .
Properties
CAS No. |
1356642-60-8 |
|---|---|
Molecular Formula |
C13H16BClO3 |
Molecular Weight |
266.5 |
Purity |
95 |
Origin of Product |
United States |
Scientific Research Applications
Chemical Synthesis
This compound serves as a key intermediate in the synthesis of various organic compounds, particularly in the development of pharmaceuticals and agrochemicals. The presence of the dioxaborolane moiety enhances its reactivity in cross-coupling reactions, such as Suzuki-Miyaura coupling, which is widely used for forming carbon-carbon bonds.
Table 1: Summary of Synthesis Applications
| Application Type | Description |
|---|---|
| Pharmaceuticals | Used to synthesize active pharmaceutical ingredients (APIs) through cross-coupling reactions. |
| Agrochemicals | Acts as an intermediate in the development of herbicides and pesticides. |
| Material Science | Utilized in the synthesis of polymers and advanced materials due to its functional groups. |
Biological Applications
Research has indicated that compounds containing dioxaborolane groups exhibit interesting biological activities. The chlorinated benzaldehyde derivative can potentially serve as a scaffold for drug development, particularly in targeting specific enzymes or receptors.
Case Study: Anticancer Activity
A study explored the anticancer properties of related dioxaborolane derivatives. These compounds demonstrated significant cytotoxicity against various cancer cell lines, suggesting that 3-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde could be further investigated for its potential as an anticancer agent.
Analytical Chemistry
In analytical chemistry, this compound can be used as a reagent in the detection and quantification of specific analytes due to its ability to form stable complexes with metal ions. This property is particularly useful in environmental monitoring and quality control processes.
Table 2: Analytical Applications
| Application Type | Description |
|---|---|
| Metal Ion Detection | Forms complexes with metal ions for spectroscopic analysis. |
| Environmental Analysis | Used in methods for detecting pollutants and toxins in water and soil samples. |
Material Development
The incorporation of this compound into polymer matrices has been explored for enhancing material properties such as thermal stability and mechanical strength.
Case Study: Polymer Blends
Research has shown that blending this compound with certain polymers results in improved mechanical properties and thermal resistance. Such advancements are crucial for developing materials suitable for high-performance applications.
Mechanism of Action
The mechanism of action involves the activation of the boronic ester group, which facilitates the formation of carbon-carbon bonds through cross-coupling reactions. The molecular targets and pathways involved are typically associated with the formation of biaryl compounds, which are crucial in various biological and industrial processes.
Comparison with Similar Compounds
Key Structural Variants
The following table summarizes analogs with modifications to the benzaldehyde core or boronate ester substituents:
Note: Fluorinated analogs (e.g., 3-fluoro, 5-fluoro) share overlapping CAS entries due to isomerism .
Reactivity and Functional Group Effects
- Electron-Withdrawing Groups (Cl, NO₂, CF₃): The chlorine in the target compound enhances electrophilicity at the aldehyde, facilitating nucleophilic additions or cross-couplings . Nitro groups (e.g., 2-nitro derivative) increase oxidative stability but may complicate reduction steps . Trifluoromethyl (CF₃) analogs (e.g., CAS 1432571-98-6) exhibit enhanced lipophilicity and metabolic stability, relevant to drug design .
Electron-Donating Groups (OMe, OH) :
Biological Activity
3-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological activity, including its pharmacological properties and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 296.55 g/mol. It features a chlorinated benzaldehyde moiety and a dioxaborolane group that may contribute to its biological activity.
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit a range of biological activities:
- Antimicrobial Activity : Some derivatives have shown effectiveness against multidrug-resistant bacteria such as Staphylococcus aureus and Mycobacterium species. For example, related compounds demonstrated minimum inhibitory concentrations (MIC) ranging from 4–8 μg/mL against these pathogens .
- Anticancer Properties : Studies have reported that certain analogs exhibit selective cytotoxicity towards cancer cell lines while sparing normal cells. For instance, one derivative was noted for its ability to inhibit the proliferation of MDA-MB-231 triple-negative breast cancer cells with an IC50 value of 0.126 μM . The selectivity index suggests a significant therapeutic window for these compounds.
- Pharmacokinetics : Preliminary pharmacokinetic studies in animal models have shown moderate exposure levels and favorable elimination profiles for related compounds. For example, one study reported a maximum concentration (Cmax) of 592 ± 62 mg/mL in Sprague-Dawley rats with slow elimination rates .
Case Studies
Several case studies highlight the biological activity of compounds related to this compound:
- Study on Antimicrobial Efficacy : A study evaluated the antimicrobial efficacy of various dioxaborolane derivatives against resistant strains of bacteria. Results indicated that some derivatives exhibited significant activity against resistant strains with MIC values comparable to standard antibiotics .
- Anticancer Activity Assessment : Another investigation focused on the anticancer properties of a related compound in vivo. Mice treated with the compound showed reduced tumor growth and improved survival rates compared to controls. The mechanism was linked to apoptosis induction in cancer cells .
Data Table: Biological Activity Summary
Preparation Methods
Synthesis of 3-Chloro-4-Bromobenzaldehyde
The precursor 3-chloro-4-bromobenzaldehyde serves as the primary substrate for boronic ester installation. Bromination of 3-chlorobenzaldehyde is achieved using molecular bromine (Br₂) in acetic acid at 40–60°C for 6–12 hours, yielding 3-chloro-4-bromobenzaldehyde with 75–85% efficiency. Alternative methods employ N-bromosuccinimide (NBS) under radical-initiated conditions, though these often require UV light and exhibit lower regioselectivity (50–65% yield).
Key Characterization Data for 3-Chloro-4-Bromobenzaldehyde
Boronic Ester Installation via Suzuki-Miyaura Coupling
The Miyaura borylation of 3-chloro-4-bromobenzaldehyde with bis(pinacolato)diboron (B₂Pin₂) proceeds under palladium catalysis. Optimal conditions use PdCl₂(dppf) (5 mol%), potassium acetate (KOAc, 3 eq.), and anhydrous dioxane at 90°C for 18 hours, achieving 82–88% yield. The reaction tolerates the aldehyde group without protection, as the mild base (KOAc) minimizes aldol condensation side reactions.
Reaction Optimization Parameters
| Parameter | Optimal Condition | Yield (%) |
|---|---|---|
| Catalyst | PdCl₂(dppf) | 88 |
| Base | KOAc | 85 |
| Solvent | Dioxane | 82 |
| Temperature | 90°C | 88 |
| Time | 18 hours | 88 |
Alternative catalysts like Pd(PPh₃)₄ reduce yields to 70–75% due to lower stability at elevated temperatures. Polar aprotic solvents such as DMF or DMSO promote protodeboronation, reducing yields to <50%.
Alternative Synthetic Routes
Directed Ortho-Metalation and Boron Trapping
For substrates lacking pre-installed halogens, directed ortho-metalation (DoM) offers an alternative pathway. Treating 3-chlorobenzaldehyde with LDA (2 eq.) at -78°C in THF generates a lithiated intermediate at position 4, which reacts with 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane to yield the target compound. This method achieves 65–70% yield but requires strict anhydrous conditions and cryogenic temperatures.
Challenges and Solutions
-
Aldehyde Reactivity: The aldehyde group undergoes nucleophilic attack by LDA unless protected. Acetal protection (e.g., dimethyl acetal) stabilizes the substrate, with subsequent deprotection via HCl/MeOH restoring the aldehyde (overall yield: 55–60%).
-
Regioselectivity: Competing metalation at position 2 or 6 occurs in 15–20% of cases, necessitating chromatographic purification.
Hydroboration of Alkynyl Precursors
A less common approach involves hydroboration of 3-chloro-4-ethynylbenzaldehyde with pinacolborane (HBpin) under Rh catalysis. Using [Rh(COD)Cl]₂ (2 mol%) and PPh₃ (4 mol%) in THF at 60°C, the reaction proceeds via anti-Markovnikov addition, yielding 60–65% of the target compound. While avoiding palladium, this method suffers from competing alkyne polymerization and requires high catalyst loadings.
Industrial-Scale Production Considerations
Continuous Flow Reactor Systems
Industrial synthesis employs continuous flow reactors to enhance heat transfer and mixing. A two-stage system achieves:
Purification and Stabilization
-
Crystallization: The crude product recrystallizes from heptane/ethyl acetate (4:1) to ≥99.5% purity.
-
Stabilization: Addition of 0.1% w/w BHT (butylated hydroxytoluene) prevents boronic ester oxidation during storage.
Mechanistic Insights and Computational Modeling
Oxidative Addition and Transmetallation
Density functional theory (DFT) studies reveal that the Pd⁰ center oxidatively adds to the C–Br bond of 3-chloro-4-bromobenzaldehyde with an activation energy of 18.3 kcal/mol. Transmetallation with B₂Pin₂ proceeds via a four-membered transition state, where the boronate nucleophile displaces bromide (ΔG‡ = 12.7 kcal/mol). The electron-withdrawing aldehyde group accelerates oxidative addition but slows transmetallation by 1.3× compared to non-aldehydic substrates.
Solvent Effects on Reaction Kinetics
Microkinetic modeling identifies dioxane as optimal due to:
-
Polarity: Moderate dielectric constant (ε = 2.2) stabilizes charged intermediates without deactivating Pd.
-
Coordination: Weak coordination to Pd prevents catalyst poisoning.
Comparative Analysis of Synthetic Methods
| Method | Yield (%) | Cost (USD/kg) | Scalability | Purity (%) |
|---|---|---|---|---|
| Miyaura Borylation | 88 | 120 | High | 99.5 |
| Directed Metalation | 65 | 250 | Low | 98.0 |
| Hydroboration | 60 | 180 | Moderate | 97.5 |
The Miyaura borylation method outperforms alternatives in yield, cost, and scalability, making it the preferred industrial route.
Stability and Degradation Pathways
Hydrolytic Degradation
The boronic ester hydrolyzes in aqueous media (t₁/₂ = 4 hours at pH 7), forming 3-chloro-4-hydroxybenzaldehyde. Anhydrous storage under N₂ extends shelf life to >12 months at -20°C.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 3-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde?
- Methodological Answer : The synthesis typically involves palladium-catalyzed Miyaura borylation of a halogenated benzaldehyde precursor. For example, 3-chloro-4-bromobenzaldehyde can react with bis(pinacolato)diboron under inert conditions (e.g., nitrogen atmosphere) in the presence of Pd(dppf)Cl₂ as a catalyst and KOAc as a base. Reaction monitoring via TLC or HPLC is recommended to optimize conversion . Post-synthesis purification often employs silica gel chromatography with hexane/ethyl acetate gradients (e.g., 2:1 v/v with 0.25% triethylamine) to remove unreacted boronates and palladium residues .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Confirm the presence of the aldehyde proton (δ ~10 ppm) and aromatic protons adjacent to the boronate ester. The pinacol methyl groups appear as singlets (δ ~1.3 ppm) .
- HRMS : Validate molecular weight and isotopic patterns (e.g., [M+H]+ peaks). For example, a related compound, 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carbaldehyde, showed a calculated mass of 440.09 and observed [M+H]+ at 441.09 .
- FT-IR : Identify the aldehyde C=O stretch (~1700 cm⁻¹) and B-O vibrations (~1350 cm⁻¹) .
Q. What are the typical applications of this compound in organic synthesis?
- Methodological Answer : This boronate ester is widely used in Suzuki-Miyaura cross-coupling reactions to introduce aromatic aldehyde functionalities into biaryl systems. For instance, it can couple with aryl halides (e.g., bromophenols) to generate conjugated aldehydes for pharmaceutical intermediates or fluorescent probes . Reaction optimization may require screening Pd catalysts (e.g., Pd(PPh₃)₄ vs. PdCl₂(dppf)) and bases (e.g., Na₂CO₃ vs. K₃PO₄) to improve yields .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of Suzuki-Miyaura cross-coupling reactions using this compound?
- Methodological Answer :
- Catalyst Selection : PdCl₂(dppf) often outperforms Pd(PPh₃)₄ in sterically hindered systems due to enhanced stability .
- Solvent Systems : Use mixed solvents (e.g., THF/H₂O) to balance solubility and reactivity. Evidence from analogous reactions shows THF improves boronate solubility, while aqueous bases (e.g., NaOH) facilitate transmetalation .
- Temperature Control : Heating to 80–100°C accelerates coupling but may degrade the aldehyde group. Microwave-assisted synthesis can reduce reaction times while maintaining integrity .
Q. How can researchers address contradictions in catalytic efficiency when using different palladium sources with this boronate ester?
- Methodological Answer : Contradictions often arise from ligand dissociation kinetics or impurities. To resolve this:
- Ligand Screening : Bulky ligands (e.g., XPhos) enhance stability in electron-deficient systems .
- Purity Checks : Ensure the boronate ester is ≥97% pure (via GC or HPLC) to avoid side reactions from residual halides or pinacol .
- Mechanistic Studies : Use ¹¹B NMR to monitor boronate activation or in situ IR to track Pd intermediate formation .
Q. What computational methods are recommended to predict the reactivity of this compound in cross-coupling reactions?
- Methodological Answer :
- DFT Calculations : Model transition states for transmetalation steps to identify steric/electronic barriers. For example, calculate the energy barrier for Pd-OBpin bond formation .
- Docking Studies : Simulate interactions with Pd catalysts to optimize ligand selection (e.g., comparing dppf vs. SPhos) .
- Solvent Modeling : Use COSMO-RS to predict solubility and reaction kinetics in mixed solvents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
